N-[2-(3-methylphenoxy)ethyl]benzamide
Overview
Description
N-[2-(3-methylphenoxy)ethyl]benzamide is an organic compound with a molecular formula of C16H17NO2 It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a 3-methylphenoxy group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]benzamide typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:
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Step 1: Formation of 2-(3-methylphenoxy)ethanol
Reactants: 3-methylphenol, ethylene oxide
Conditions: Basic medium, typically using sodium hydroxide
Temperature: Room temperature to 50°C
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Step 2: Formation of this compound
Reactants: 2-(3-methylphenoxy)ethanol, benzoyl chloride
Conditions: Presence of a base (e.g., pyridine)
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, alcohols
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[2-(3-methylphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(4-methylphenoxy)ethyl]benzamide: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group. This slight difference can lead to variations in chemical reactivity and biological activity.
N-[2-(2-methylphenoxy)ethyl]benzamide: Another isomer with the methyl group in the 2-position. This positional isomerism can affect the compound’s properties and applications.
N-[2-(3-methoxyphenoxy)ethyl]benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-6-5-9-15(12-13)19-11-10-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBCHNNJITXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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